Gamabufotalin

Anticancer Bufadienolide Cytotoxicity

Gamabufotalin is a structurally unique bufadienolide that cannot be substituted with bufalin, cinobufagin, or arenobufagin. It offers dual-action anti-tumor activity (direct cytotoxicity + VEGFR-2-mediated angiogenesis inhibition) and ~10-fold higher Na⁺/K⁺-ATPase potency versus ouabain. Its tumor-selective cytotoxicity (3–5× higher IC50 in normal vs. cancer cells) and ability to deplete Treg cells at sub-cytotoxic concentrations (8 ng/mL) make it unmatched for immune evasion and autophagy combination studies. Procure as a high-purity research tool for glioblastoma, pancreatic cancer, and hepatocellular carcinoma models.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
CAS No. 465-11-2
Cat. No. B191282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamabufotalin
CAS465-11-2
Synonymsgamabufotalin
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1
InChIKeyFMTLOAVOGWSPEF-KJRPADTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamabufotalin (CAS 465-11-2): Core Procurement and Differentiation Data for Bufadienolide Analogs


Gamabufotalin (C24H34O5, MW 402.52), a bufadienolide steroid isolated primarily from toad venom (Chansu/Senso), exhibits cardiotonic and anticancer activities via Na⁺/K⁺-ATPase inhibition [1]. While structurally related to bufalin, cinobufagin, and arenobufagin, gamabufotalin demonstrates distinct pharmacological profiles that preclude simple in-class substitution [2].

Why Gamabufotalin Cannot Be Replaced by Generic Bufadienolides in Critical Assays


Within the bufadienolide class, substitution patterns critically alter target affinity, metabolic fate, and toxicity profiles. For example, gamabufotalin is ~10-fold more potent than ouabain in Na⁺/K⁺-ATPase inhibition yet shows markedly different cardiotonic efficacy compared to cinobufagin [1]. In oncology, its tumor-selective cytotoxicity (3-5× higher IC50 in normal vs. cancer cells) is not observed with telocinobufagin or bufalin, underscoring that small structural variations translate to significant functional divergence [2].

Gamabufotalin (465-11-2): Quantitative Differentiation Evidence Versus Key Comparators


Tumor-Selective Cytotoxicity: 3-5x Higher IC50 in Normal vs. Cancer Cells

Gamabufotalin exhibits significantly higher tumor selectivity compared to telocinobufagin and bufalin. In side-by-side testing against glioblastoma (U-87) and pancreatic cancer (SW1990) cell lines versus normal PBMCs, gamabufotalin's IC50 values were 3-5 times higher in normal cells, a selectivity window not observed for the other two bufadienolides [1].

Anticancer Bufadienolide Cytotoxicity

Cardiotonic Potency: 10x Higher Na+/K+-ATPase Inhibition than Ouabain

In direct enzyme inhibition assays, gamabufotalin was approximately 10 times more potent than the classical cardenolide ouabain at inhibiting (Na⁺ + K⁺)ATPase [1]. The rank order of potency for positive inotropic action was gamabufotalin > ouabain and compound IV > compounds III and XIII [1].

Cardiotonic Na+/K+-ATPase Ion Transport

Metabolic Stability: Superior to Other Reported Bufadienolides

Phase I metabolic profiling revealed that gamabufotalin exhibits superior metabolic stability compared to other bufadienolides reported in the literature, with CYP3A mediating metabolism with high selectivity [1].

Metabolism Pharmacokinetics CYP3A

Unique Immunomodulatory Activity: Depletes Regulatory T Cells at Low Concentrations

At a concentration as low as 8 ng/mL (near non-toxic to PBMCs), gamabufotalin efficiently downregulated the percentage of CD4⁺CD25⁺Foxp3⁺ regulatory T cells in mitogen-activated PBMCs, an effect not observed with telocinobufagin or bufalin under the same experimental conditions [1].

Immunology Cancer Immunotherapy Treg

Angiogenesis Inhibition: Potent Suppression of VEGF/VEGFR-2 Signaling

Gamabufotalin significantly inhibits VEGF-induced proliferation, migration, invasion, and tubulogenesis of HUVECs in vitro, and reduces vessel density in human lung tumor xenografts in vivo via suppression of VEGFR-2 signaling [1]. This anti-angiogenic activity is distinct from the direct cytotoxicity profile of other bufadienolides like bufalin or cinobufagin.

Angiogenesis VEGFR-2 Tumor Microenvironment

STAT3 Inhibition: Direct Suppression of Oncogenic Transcription Factor

Gamabufotalin inhibits colorectal cancer cell viability and colitis-associated carcinogenesis by directly suppressing STAT3 transcriptional activity [1]. This mechanism is shared with other bufadienolides (e.g., bufalin) but gamabufotalin's combination of STAT3 inhibition with favorable metabolic stability and tumor selectivity may offer a superior pharmacological profile.

STAT3 Colorectal Cancer Signal Transduction

High-Impact Research Applications for Gamabufotalin (465-11-2) Based on Verified Differentiation


Tumor-Immune Microenvironment Studies

Gamabufotalin is uniquely suited for studies investigating the intersection of direct tumor cytotoxicity and immunomodulation. Its ability to deplete Treg cells at sub-cytotoxic concentrations (8 ng/mL) while also exhibiting tumor-selective cytotoxicity (3-5× higher IC50 in PBMCs) makes it an ideal tool compound for elucidating mechanisms of immune evasion in glioblastoma and pancreatic cancer models [1].

Combination Therapy with Autophagy Inhibitors

Because gamabufotalin induces cytoprotective autophagy in hepatocellular carcinoma cells (via mTOR-ULK1 pathway), it is a prime candidate for combination studies with autophagy inhibitors like chloroquine (CQ) to enhance apoptotic efficacy. This defined mechanism of resistance provides a rational basis for designing synergistic treatment regimens [1].

Angiogenesis-Dependent Tumor Models

For researchers using xenograft models where tumor growth is angiogenesis-dependent (e.g., lung, colorectal), gamabufotalin offers a dual mechanism of action: direct tumor cell cytotoxicity and VEGFR-2-mediated angiogenesis inhibition. This dual activity distinguishes it from other bufadienolides that lack robust anti-angiogenic data, enabling more comprehensive interrogation of tumor-stromal interactions [1].

Cardiotonic Steroid Receptor Signaling Research

Gamabufotalin's ~10-fold higher potency than ouabain in inhibiting Na⁺/K⁺-ATPase, combined with its unique cardiotonic efficacy profile relative to cinobufagin and bufalin, makes it a valuable tool for dissecting the non-canonical signaling functions of the Na⁺/K⁺-ATPase 'receptor' in cancer cells, particularly those with mutated α-1 subunits [1].

Technical Documentation Hub

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